1-[(Benzyloxy)methyl]-4-bromobenzene 1-[(Benzyloxy)methyl]-4-bromobenzene
Brand Name: Vulcanchem
CAS No.: 81395-27-9
VCID: VC6174881
InChI: InChI=1S/C14H13BrO/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9H,10-11H2
SMILES: C1=CC=C(C=C1)COCC2=CC=C(C=C2)Br
Molecular Formula: C14H13BrO
Molecular Weight: 277.161

1-[(Benzyloxy)methyl]-4-bromobenzene

CAS No.: 81395-27-9

Cat. No.: VC6174881

Molecular Formula: C14H13BrO

Molecular Weight: 277.161

* For research use only. Not for human or veterinary use.

1-[(Benzyloxy)methyl]-4-bromobenzene - 81395-27-9

Specification

CAS No. 81395-27-9
Molecular Formula C14H13BrO
Molecular Weight 277.161
IUPAC Name 1-bromo-4-(phenylmethoxymethyl)benzene
Standard InChI InChI=1S/C14H13BrO/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9H,10-11H2
Standard InChI Key ZXRUEEXLUHVBQW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COCC2=CC=C(C=C2)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

1-[(Benzyloxy)methyl]-4-bromobenzene has the molecular formula C₁₄H₁₃BrO and a molecular weight of 277.156 g/mol . The compound’s structure consists of a benzene ring substituted with a bromine atom at the para position and a benzyloxymethyl group (–CH₂OCH₂C₆H₅) at the same position.

Structural Representation

The SMILES notation for the compound is C1=CC=C(C=C1)COCC2=CC=C(C=C2)Br, while its InChIKey is ZXRUEEXLUHVBQW-UHFFFAOYSA-N . These identifiers confirm the spatial arrangement of atoms and facilitate database searches.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₁₃BrO
Molecular Weight277.156 g/mol
SMILESC1=CC=C(C=C1)COCC2=CC=C(C=C2)Br
InChIKeyZXRUEEXLUHVBQW-UHFFFAOYSA-N

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) data from synthesis protocols reveal characteristic peaks:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.49–7.32 (m, 5H, aromatic protons), 5.08 (s, 2H, –OCH₂–), 2.28 (s, 3H, –CH₃ in related analogues) .

  • ¹³C NMR: Expected signals include ~140 ppm for the brominated carbon and 70–75 ppm for the ether-linked methylene group.

Synthesis and Manufacturing

Primary Synthetic Route

The compound is synthesized via alkylation of 4-bromo-2-methylphenol with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) .

Reaction Conditions:

  • Temperature: 20°C (room temperature)

  • Duration: 72 hours

  • Yield: 99%

Mechanism:
The phenolic oxygen of 4-bromo-2-methylphenol acts as a nucleophile, attacking the electrophilic benzyl bromide to form the benzyl ether linkage. K₂CO₃ neutralizes HBr generated during the reaction.

Table 2: Synthesis Parameters

ParameterValueSource
Starting Materials4-Bromo-2-methylphenol, Benzyl bromide
BasePotassium carbonate
SolventDimethylformamide (DMF)
Reaction Time72 hours
Yield99%

Purification and Isolation

The crude product is purified via silica gel chromatography using a gradient of ethyl acetate/heptanes (0–30%). This method effectively removes unreacted starting materials and byproducts .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Aromatic bromides generally exhibit stability up to 200°C.

  • Reactivity: The bromine atom participates in electrophilic aromatic substitution and cross-coupling reactions (e.g., Suzuki-Miyaura). The benzyloxy group may undergo hydrogenolysis under catalytic hydrogenation conditions.

Applications in Organic Synthesis

Pharmaceutical Intermediates

1-[(Benzyloxy)methyl]-4-bromobenzene serves as a precursor in synthesizing tetrahydroisoquinoline derivatives, which are explored for neuroprotective and anticancer activities . For example, it is used in the multi-step synthesis of (E)-3-(4-(6-hydroxy-2-(4-isobutyl-3-methylphenyl)-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl)acrylic acid .

Material Science

The compound’s aromatic and brominated structure makes it a candidate for liquid crystals and polymeric materials, where bromine enhances flame retardancy.

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